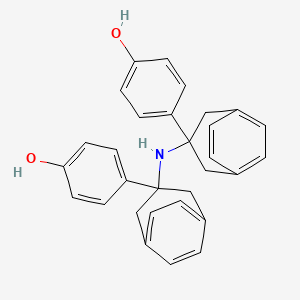

4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes two phenol groups connected by an iminobisphenylene bridge. This compound is often used in the synthesis of polymers and other advanced materials due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol typically involves the reaction of bisphenol A with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the iminobisphenylene bridge. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The applications of 4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol can be categorized into several key areas:

Polymer Chemistry

This compound serves as a crucial building block in the synthesis of high-performance polymers. Its ability to form stable cross-linked networks enhances the mechanical properties and thermal stability of polymeric materials.

| Property | Description |

|---|---|

| Thermal Stability | High resistance to thermal degradation |

| Mechanical Strength | Improved tensile strength in polymer matrices |

Biological Applications

Research has explored its potential as a biochemical probe or component in biosensors. The compound's ability to interact with biological molecules allows for the development of sensitive detection systems for various biomolecules.

Medical Applications

In medicine, this compound is being investigated for its therapeutic properties, particularly in drug delivery systems. Its structural characteristics enable it to encapsulate drugs effectively, enhancing bioavailability and targeting.

Industrial Uses

The compound is utilized in the manufacturing of coatings, adhesives, and high-performance plastics. Its stability under various environmental conditions makes it suitable for applications requiring durability and resistance to chemical exposure.

Case Study 1: Polymer Development

In a study focusing on the synthesis of epoxy resins using this compound as a hardener, researchers found that incorporating this compound significantly improved the thermal stability and mechanical properties of the resulting material compared to traditional hardeners.

Case Study 2: Drug Delivery Systems

Another investigation evaluated the use of this compound in drug delivery formulations. The study demonstrated that its inclusion enhanced drug solubility and release profiles, indicating potential for improved therapeutic efficacy.

Mechanism of Action

The mechanism by which 4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can influence catalytic processes. Additionally, its phenol groups can participate in hydrogen bonding and other non-covalent interactions, affecting the behavior of biological molecules and materials.

Comparison with Similar Compounds

Similar Compounds

Bisphenol A: A well-known compound with similar structural features but lacking the iminobisphenylene bridge.

Bisphenol S: Another related compound with a sulfone group instead of the iminobisphenylene bridge.

Bisphenol F: Contains a methylene bridge between the phenol groups.

Uniqueness

4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol is unique due to its iminobisphenylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications that other bisphenols may not be able to fulfill.

Biological Activity

4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol, also known as bisphenol M, is an organic compound characterized by its unique structure featuring two phenolic groups linked by an iminobisphenylene bridge. This compound has garnered attention for its potential biological activities and applications in various fields, including materials science and medicine.

- Chemical Formula : C30H31N2O2

- Molecular Weight : 437.58 g/mol

- CAS Number : 85586-53-4

Synthesis

The synthesis of this compound typically involves the reaction of bisphenol A with an amine under controlled conditions, often utilizing catalysts and maintaining inert atmospheres to enhance yield and purity. Industrial production may employ continuous flow reactors for improved efficiency.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound's phenolic groups can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological molecules.

Estrogenic Activity

Research indicates that bisphenols can act as selective estrogen receptor modulators (SERMs). Studies have shown that compounds like bisphenol A (BPA) exhibit estrogenic activity by binding to estrogen receptors (ERs), influencing gene expression and cellular proliferation. While this compound has not been studied as extensively as BPA, its structural similarities suggest potential estrogenic effects.

Comparative Estrogenic Potency

| Compound | Estrogenic Activity | Binding Affinity (Kd) |

|---|---|---|

| Bisphenol A | High | 1.61 ± 0.57 μM |

| Bisphenol M | Moderate | Unknown |

| Bisphenol S | Low | >10 μM |

Key Findings from Toxicological Studies

- Hepatotoxicity : Increased liver weight was observed in rodent studies with bisphenol A derivatives.

- Reproductive Effects : Some bisphenols have shown effects on reproductive health in animal models.

Case Studies and Research Findings

Several studies have explored the biological implications of bisphenols:

- Estrogen Receptor Modulation : Research demonstrated that certain bisphenols can act as partial agonists or antagonists at estrogen receptors in cell-based assays .

- Cell Proliferation : In vitro studies indicated that bisphenols could influence cell proliferation in breast cancer cell lines, suggesting a potential role in cancer biology .

- Comparative Analysis : A comparative analysis of various bisphenols highlighted differences in their binding affinities and biological activities, emphasizing the need for further research into less-studied compounds like this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing polymers derived from 4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol?

- Methodological Answer : Synthesis typically involves copolymerization with epoxides (e.g., 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane) or lactones (e.g., 2-oxepanone) under catalytic conditions. For example, graft polymers are formed via radical-initiated grafting or step-growth polymerization, often using catalysts like tertiary amines or Lewis acids . Reaction temperatures range from 80–120°C, with solvent systems such as tetrahydrofuran (THF) or dimethylformamide (DMF). Post-polymerization purification involves precipitation in non-solvents (e.g., methanol) and vacuum drying.

Q. How can structural characterization of this compound and its derivatives be performed?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves the iminobis and isopropylidene groups. Peaks for aromatic protons appear at δ 6.7–7.2 ppm, while isopropylidene methyl groups resonate at δ 1.6–1.8 ppm .

- FTIR : Key bands include O–H stretching (3200–3600 cm⁻¹), C=N (1650 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) .

- XRD : Crystallinity analysis is critical for polymers; amorphous phases dominate in epoxy-based copolymers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Data : Acute oral LD₅₀ in rats is 2001 mg/kg, indicating moderate toxicity. Use PPE (gloves, goggles) and work in fume hoods .

- Environmental Precautions : Avoid aqueous discharge due to low water solubility (192 mg/L at 20°C). Use activated carbon or resin-based filtration for waste .

Advanced Research Questions

Q. How can conflicting data on thermal stability of copolymers derived from this compound be resolved?

- Methodological Answer : Discrepancies arise from variations in crosslinking density and copolymer composition. Use:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (typically 250–300°C for epoxy copolymers) .

- Differential Scanning Calorimetry (DSC) : Measure glass transition temperatures (Tg), which range from 80–150°C depending on epoxy content .

- Dynamic Mechanical Analysis (DMA) : Assess viscoelastic behavior to correlate thermal stability with crosslink density .

Q. What strategies optimize the design of epoxy copolymers for high-performance applications?

- Methodological Answer :

- Monomer Ratios : Adjust the molar ratio of 4,4'-(Iminobis...)bisphenol to epichlorohydrin (1:10–1:20) to control epoxy equivalent weight (EEW) .

- Curing Agents : Use amine hardeners (e.g., diethylenetriamine) for room-temperature curing or anhydrides (e.g., methyltetrahydrophthalic anhydride) for elevated temperatures .

- Additives : Incorporate silica nanoparticles (1–5 wt%) to enhance mechanical strength and reduce thermal expansion .

Q. How does the compound’s stereochemistry influence its reactivity in polymerization?

- Methodological Answer : The isopropylidene group introduces steric hindrance, slowing epoxy ring-opening reactions. Computational modeling (DFT or MD simulations) predicts reactivity differences between cis/trans conformers. Experimentally, chiral HPLC or circular dichroism (CD) can differentiate isomers .

Q. What analytical approaches reconcile discrepancies in degradation studies under UV exposure?

- Methodological Answer : Contradictory photodegradation rates (e.g., half-life variations from 50–200 hours) arise from sample thickness and UV intensity. Standardize testing using:

- QUV Accelerated Weathering : Irradiate samples at 0.5–1.0 W/m² (340 nm) and monitor carbonyl index via FTIR .

- LC-MS : Identify degradation products like 4-hydroxyphenyl derivatives .

Q. Key Research Gaps

Properties

CAS No. |

85586-53-4 |

|---|---|

Molecular Formula |

C30H27NO2 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

4-[3-[[3-(4-hydroxyphenyl)-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]amino]-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]phenol |

InChI |

InChI=1S/C30H27NO2/c32-27-13-9-25(10-14-27)29(17-21-1-2-22(18-29)4-3-21)31-30(26-11-15-28(33)16-12-26)19-23-5-6-24(20-30)8-7-23/h1-16,31-33H,17-20H2 |

InChI Key |

URUDANUCPOPRCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=C(CC1(C3=CC=C(C=C3)O)NC4(CC5=CC=C(C4)C=C5)C6=CC=C(C=C6)O)C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.